2-Bromo-5-prop-2-enoxypyridine
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Overview
Description
2-Bromo-5-prop-2-enoxypyridine is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 2-position and a prop-2-enoxy group at the 5-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-prop-2-enoxypyridine can be achieved through several methods. One common method involves the bromination of 5-prop-2-enoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light conditions . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-iodopyridine is coupled with an allyl alcohol derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-prop-2-enoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-2-enoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-azido-5-prop-2-enoxypyridine or 2-thiocyanato-5-prop-2-enoxypyridine.
Oxidation: Formation of 5-prop-2-enoxy-2-pyridinecarboxaldehyde or 5-prop-2-enoxy-2-pyridinecarboxylic acid.
Reduction: Formation of 2-bromo-5-prop-2-enoxypiperidine.
Scientific Research Applications
2-Bromo-5-prop-2-enoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-prop-2-enoxypyridine involves its interaction with various molecular targets. The bromine atom at the 2-position makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The prop-2-enoxy group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are often catalyzed by metal complexes, which enhance the reactivity and selectivity of the compound.
Comparison with Similar Compounds
2-Bromo-5-prop-2-enoxypyridine can be compared with other similar compounds such as:
2-Amino-5-bromopyridine: Contains an amino group instead of a prop-2-enoxy group, making it more suitable for amination reactions.
2-Bromo-5-iodopyridine: Contains an iodine atom at the 5-position, which can be used in cross-coupling reactions.
2-Bromopyridine: Lacks the prop-2-enoxy group, making it less versatile in terms of functional group transformations.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both bromine and prop-2-enoxy groups, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-5-prop-2-enoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAFPHWPJIZVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698591-90-0 |
Source
|
Record name | 2-bromo-5-(prop-2-en-1-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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